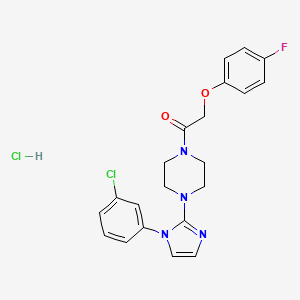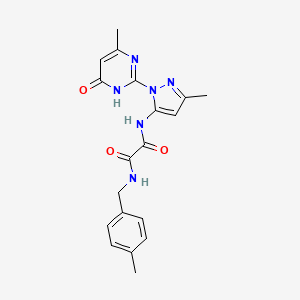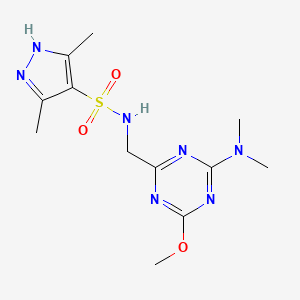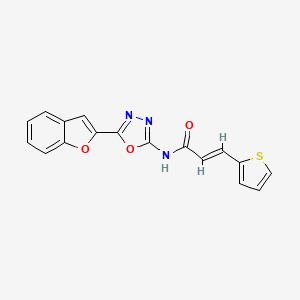![molecular formula C17H15BrN2O2 B2551735 2-Brom-N-[4-(2-Oxopyrrolidin-1-yl)phenyl]benzamid CAS No. 923884-86-0](/img/structure/B2551735.png)
2-Brom-N-[4-(2-Oxopyrrolidin-1-yl)phenyl]benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic organic compound that features a bromine atom, a benzamide group, and a pyrrolidinone ring
Wissenschaftliche Forschungsanwendungen
2-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Biological Studies: It is employed in studies investigating the biological activity of benzamide derivatives and their interactions with biological targets.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Without specific information on “2-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide”, it’s challenging to detail its mode of action. Benzylic halides, which are structurally similar, typically react via an sn1 or sn2 pathway .
Biochemical Pathways
Indole derivatives, which share some structural similarities, have been found to possess various biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with similar structures have been found to possess various biological activities .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemische Analyse
Biochemical Properties
This suggests that 2-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide could potentially interact with enzymes, proteins, and other biomolecules in a similar manner .
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It’s possible that the compound could interact with various enzymes or cofactors and influence metabolic flux or metabolite levels .
Transport and Distribution
It’s possible that the compound could interact with various transporters or binding proteins and influence its localization or accumulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves the following steps:
Amidation: The formation of the amide bond is carried out by reacting the brominated benzoyl chloride with 4-(2-oxopyrrolidin-1-yl)aniline under basic conditions.
Cyclization: The pyrrolidinone ring is formed through cyclization reactions involving the appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and amidation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization: The pyrrolidinone ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4,5-Trimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide: This compound features additional methoxy groups, which can influence its chemical properties and biological activity.
2-Hydroxy-N-(pyridin-2-ylmethyl)benzamide: The presence of a hydroxyl group and a pyridine ring differentiates this compound from 2-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide.
3-Hydroxy-N-(4-methylphenyl)benzamide: The methyl group and hydroxyl group in this compound provide different chemical and biological characteristics.
Uniqueness
2-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is unique due to the presence of the bromine atom, which can participate in various chemical reactions, and the pyrrolidinone ring, which enhances its binding affinity and specificity in biological systems.
Eigenschaften
IUPAC Name |
2-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c18-15-5-2-1-4-14(15)17(22)19-12-7-9-13(10-8-12)20-11-3-6-16(20)21/h1-2,4-5,7-10H,3,6,11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSLHCOJGGURMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-acetylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2551655.png)





![1-([1,1'-Biphenyl]-4-yloxy)-3-(tert-butylamino)propan-2-ol hydrochloride](/img/structure/B2551665.png)
![3,5-dimethoxy-N-(4-{[2-methyl-6-(propan-2-yloxy)pyrimidin-4-yl]amino}phenyl)benzamide](/img/structure/B2551667.png)

![8-cyclopentyl-1,6,7-trimethyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2551669.png)
![allyl N-[2-(4-chlorophenyl)-4-quinolinyl]carbamate](/img/structure/B2551671.png)
![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-pyridin-3-ylacetamide](/img/structure/B2551675.png)
